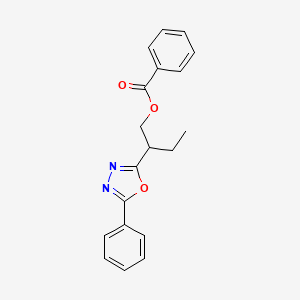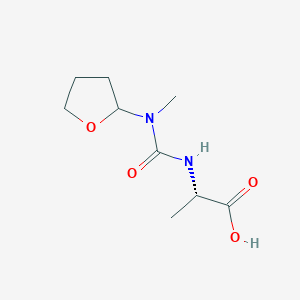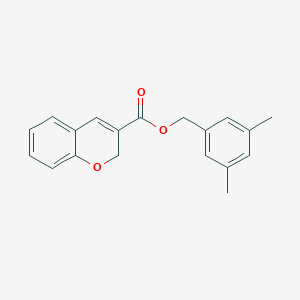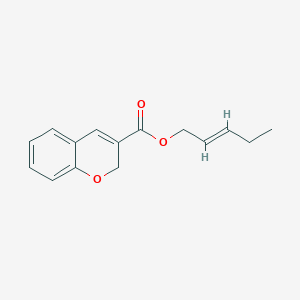
N-(2-aminoethyl)-2-sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-2-mercaptoacetamide is an organic compound that features both an amino group and a thiol group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as medicinal chemistry, biochemistry, and materials science due to its potential reactivity and binding properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)-2-mercaptoacetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetamide with ethylenediamine, followed by the introduction of a thiol group using thiourea under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-chloroacetamide reacts with ethylenediamine to form N-(2-aminoethyl)-2-chloroacetamide.
Step 2: N-(2-aminoethyl)-2-chloroacetamide is then treated with thiourea in the presence of a base such as sodium hydroxide to yield N-(2-aminoethyl)-2-mercaptoacetamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-aminoethyl)-2-mercaptoacetamide may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminoethyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides such as N,N’-bis(2-aminoethyl)-2,2’-dithioacetamide.
Reduction: Ethylenediamine and mercaptoacetic acid.
Substitution: Various substituted amides and thioethers.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-2-mercaptoacetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which N-(2-aminoethyl)-2-mercaptoacetamide exerts its effects involves its ability to form stable complexes with metal ions and its reactivity with nucleophiles and electrophiles. The amino and thiol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.
N-(2-aminoethyl)-1-aziridineethanamine: Contains an aziridine ring, making it more reactive in certain conditions.
Uniqueness
N-(2-aminoethyl)-2-mercaptoacetamide is unique due to its combination of amino and thiol groups, which provides a distinct reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one functional group.
Eigenschaften
CAS-Nummer |
62-47-5 |
|---|---|
Molekularformel |
C4H10N2OS |
Molekulargewicht |
134.20 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C4H10N2OS/c5-1-2-6-4(7)3-8/h8H,1-3,5H2,(H,6,7) |
InChI-Schlüssel |
TZUUVDLWMJGBND-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
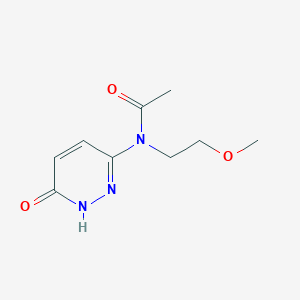
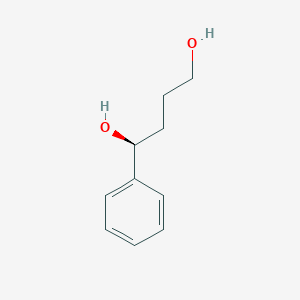
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
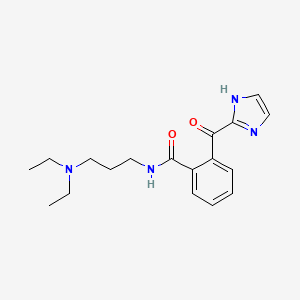
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

